molecular formula C9H11NO2 B13915845 (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol

Cat. No.: B13915845
M. Wt: 165.19 g/mol
InChI Key: HGLQOUQCZZTDIV-SSDOTTSWSA-N
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Description

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound belonging to the class of oxazines This compound features a benzoxazine ring fused with a methanol group, making it an interesting subject for various chemical and biological studies

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

[(3R)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol

InChI

InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m1/s1

InChI Key

HGLQOUQCZZTDIV-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2O1)CO

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CO

Origin of Product

United States

Preparation Methods

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield Range (%) Notes
Chiral Aziridine-2-methanols (Pd-catalyzed) 1-α-methylbenzyl-(2R)-aziridine-2-methanol p-TsCl, TEA, DMAP, Pd2(dba)3, X-Phos, NaOtBu, TBAF Enantiomerically pure benzoxazines 85–98 High enantiopurity, multi-step
Metal Catalyst-Free One-Pot 2-Aminophenols, (±)-epichlorohydrin NaOH, water, room temperature Racemic benzoxazines 60–90 Green, mild, simple, racemic product
Pd-Mediated Coupling N-protected 2-aminophenols, diacetoxybutene Pd catalyst, coupling conditions Benzoxazines with vinyl group Moderate Moderate ee, more complex synthesis

Chemical Reactions Analysis

Types of Reactions

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazine ring can be reduced to form a more saturated compound.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoxazine aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzoxazine derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it valuable for studying stereoselective processes in biological systems.

Medicine

In medicine, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol: The enantiomer of the compound, differing in its stereochemistry.

    Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.

    Methanol derivatives: Compounds with a methanol group attached to different aromatic or heterocyclic rings.

Uniqueness

®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of both a benzoxazine ring and a methanol group. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a compound belonging to the class of benzo[b][1,4]oxazines. Its biological activity has garnered interest due to its potential therapeutic applications. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol, with a molecular formula of C9H11NO2. The structure features a benzo[b][1,4]oxazine core, which is known for various biological activities.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer activity. For instance, a study reported the synthesis of several derivatives that were evaluated for their ability to inhibit cancer cell proliferation. Notably, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol exerts its effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may influence pathways related to the inhibition of dihydrofolate reductase (DHFR), a target implicated in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazine ring or substituents on the aromatic system can significantly alter potency and selectivity. For example:

Compound ModificationObserved Activity
Addition of alkyl groupsIncreased lipophilicity and cell permeability
Halogen substitutionsEnhanced binding affinity to targets

These modifications can lead to improved pharmacokinetic profiles and reduced toxicity.

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various benzo[b][1,4]oxazine derivatives, (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol was found to induce morphological changes in cancer cell lines consistent with differentiation. The compound upregulated CD11b expression and decreased cell viability significantly compared to control groups .

Study 2: Pharmacokinetics and Bioavailability

Another research effort focused on assessing the pharmacokinetic profile of (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol in animal models. The results indicated moderate clearance rates and good oral bioavailability when administered at specific dosages. This suggests potential for further development as an oral therapeutic agent .

Q & A

Q. How does solvent choice impact reaction pathways in benzoxazine synthesis?

  • Answer : Polar aprotic solvents (e.g., DMSO) favor Smiles rearrangement by stabilizing intermediates, while protic solvents (e.g., MeOH) promote direct cyclization. Solvent screening via DOE (Design of Experiments) optimizes yield and selectivity .

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